molecular formula C11H15N3O B13496802 1-(6-Methylpyridine-2-carbonyl)piperazine

1-(6-Methylpyridine-2-carbonyl)piperazine

Cat. No.: B13496802
M. Wt: 205.26 g/mol
InChI Key: IEYAXDMFHJGGFV-UHFFFAOYSA-N
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Description

1-(6-Methylpyridine-2-carbonyl)piperazine is a heterocyclic compound that features a piperazine ring bonded to a 6-methylpyridine-2-carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperazine typically involves the reaction of 6-methylpyridine-2-carboxylic acid with piperazine. The process can be carried out using various coupling agents and catalysts to facilitate the formation of the amide bond. Common reagents include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: 6-Methylpyridine-2-carboxylic acid derivatives.

    Reduction: 1-(6-Methylpyridine-2-methanol)piperazine.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

1-(6-Methylpyridine-2-carbonyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, it may act on various biological pathways to exert its therapeutic effects .

Comparison with Similar Compounds

  • 1-(6-Methylpyridine-2-carbonyl)homopiperazine
  • 1-(6-Methylpyridine-2-carbonyl)piperidine
  • 1-(6-Methylpyridine-2-carbonyl)morpholine

Comparison: 1-(6-Methylpyridine-2-carbonyl)piperazine is unique due to its specific structural features, such as the presence of the piperazine ring, which imparts distinct pharmacological properties compared to its analogs. The piperazine ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(6-methylpyridin-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H15N3O/c1-9-3-2-4-10(13-9)11(15)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3

InChI Key

IEYAXDMFHJGGFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCNCC2

Origin of Product

United States

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